Emetine dihydrochloride hydrate
Description
Natural Origin and Ethnobotanical Context
The primary natural source of emetine (B1671215) is the Carapichea ipecacuanha plant, also known by its synonyms Psychotria ipecacuanha and Cephaelis ipecacuanha. wikipedia.orgnih.govnih.gov This flowering shrub is native to the rainforests of Central and South America, including countries like Brazil, Colombia, Panama, Nicaragua, and Costa Rica. pfaf.orgwikipedia.org
Historically, the indigenous peoples of Brazil have used the roots of the ipecacuanha plant for medicinal purposes long before its introduction to Europe. nih.gov Traditional applications included its use as a powerful emetic to induce vomiting in cases of poisoning, as well as for treating ailments such as amoebic dysentery, coughs, and fever. pfaf.orgwikipedia.orgnih.gov The root contains several active alkaloids, with emetine and cephaeline (B23452) being the most significant. wikipedia.orgwikipedia.orgnih.gov
Evolution of Academic Inquiry and Research Trajectories
The journey of emetine from a traditional remedy to a subject of intense scientific scrutiny began with its isolation from ipecac root. Early academic interest was largely centered on its potent emetic and anti-protozoal properties, particularly against Entamoeba histolytica, the causative agent of amoebic dysentery. wikipedia.orgnih.gov The work of Vedder in 1912, which demonstrated emetine's ability to kill amoebae in vitro, was a significant milestone. nih.gov
Over time, research trajectories have expanded considerably, moving beyond its initial applications. A pivotal area of investigation has been its mechanism of action as a protein synthesis inhibitor in eukaryotic cells. wikipedia.orgresearchgate.net Emetine achieves this by irreversibly binding to the 40S subunit of the ribosome, thereby blocking the movement of the ribosome along the mRNA. wikipedia.orgsigmaaldrich.comabcam.com This fundamental property has made emetine dihydrochloride (B599025) hydrate (B1144303) a valuable tool in molecular biology and cell biology research for studying protein degradation and other cellular processes. wikipedia.org
In recent decades, the scope of emetine research has broadened to include its potential as an antiviral, anticancer, and even a contraceptive agent. researchgate.netbenthamopen.com Its broad-spectrum antiviral activity has been a particularly active area of investigation, with studies demonstrating its efficacy against a range of viruses, including coronaviruses (such as MERS-CoV and SARS-CoV-2), Zika virus, Ebola virus, and human cytomegalovirus. nih.govnih.govclinicaltrials.gov
The anticancer properties of emetine have also been extensively explored. Research has shown its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including those of gastric cancer, leukemia, and glioblastoma. chemimpex.comnih.govresearchgate.netabcam.com Investigations into its molecular mechanisms have revealed its influence on multiple signaling pathways and the regulation of pro-apoptotic factors. nih.govresearchgate.net
The following table provides a summary of the key research areas and findings related to Emetine Dihydrochloride Hydrate:
| Research Area | Key Findings |
|---|---|
| Antiparasitic Activity | Effective against Entamoeba histolytica, the cause of amoebic dysentery. wikipedia.orgchemimpex.comnih.gov |
| Mechanism of Action | Inhibits protein synthesis in eukaryotes by binding to the 40S ribosomal subunit. wikipedia.orgsigmaaldrich.comresearchgate.net |
| Antiviral Activity | Demonstrates broad-spectrum activity against various viruses, including coronaviruses, Zika, and Ebola. nih.govnih.govbenthamopen.com |
| Anticancer Activity | Induces apoptosis in several cancer cell lines and affects multiple signaling pathways. chemimpex.comnih.govresearchgate.net |
| Cell Biology Tool | Used as a laboratory tool to study protein synthesis and degradation. wikipedia.org |
This evolution of research highlights the journey of emetine from a component of a traditional herbal remedy to a multifaceted compound with significant implications for modern biomedical science.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7083-71-8 |
|---|---|
Molecular Formula |
C29H43ClN2O5 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;hydrochloride |
InChI |
InChI=1S/C29H40N2O4.ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H;1H2/t18-,21-,24+,25-;;/m0../s1 |
InChI Key |
LUAVTILJYYPSGE-GXGBFOEMSA-N |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
Appearance |
Solid powder |
Other CAS No. |
7083-71-8 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Emetine Dihydrochloride Hydrate; (-)-Emetine Dihydrochloride; Emetine Hydrochloride Hydrate; Hemometina Hydrate; l-Emetine Dihydrochloride Hydrate |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Eukaryotic Translational Machinery Interference
Emetine (B1671215) is a well-established inhibitor of protein synthesis in eukaryotic cells. johnshopkins.edunih.gov It achieves this by directly targeting the ribosome, the cellular organelle responsible for translating messenger RNA (mRNA) into protein.
Emetine's primary mechanism of translational arrest involves its binding to the 40S subunit of the eukaryotic ribosome. nih.gov Cryo-electron microscopy studies have revealed that emetine interacts with the E-site (exit site) of the small ribosomal subunit. nih.gov This binding action effectively stalls the process of translocation, which is the movement of the ribosome along the mRNA molecule. nih.govpatsnap.com By preventing the peptidyl-tRNA from moving from the A-site (aminoacyl site) to the P-site (peptidyl site), emetine halts the addition of new amino acids to the growing polypeptide chain. nih.govpatsnap.com This irreversible binding leads to a complete cessation of protein synthesis. nih.gov
Some research also suggests that emetine may disrupt the binding of the viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E), a key protein for the initiation of translation. nih.gov
Table 1: Emetine's Interaction with the Ribosome
| Target | Binding Site | Consequence |
|---|---|---|
| 40S ribosomal subunit | E-site | Inhibition of translocation |
| eIF4E | Cap-binding pocket (proposed) | Disruption of mRNA binding |
By inhibiting translocation, emetine directly and potently disrupts the elongation phase of protein synthesis. nih.govnih.gov This halt in the elongation process prevents the formation of functional proteins, which is the ultimate cause of its cellular toxicity. patsnap.com The inhibition of protein synthesis by emetine has been shown to be a critical precursor to its effects on other cellular processes, such as DNA replication. sigmaaldrich.comlife-science-alliance.org Recent studies have also indicated that emetine treatment can lead to the stabilization of a specific group of short-lived mRNAs, many of which encode for C2H2 zinc finger proteins. nih.gov
Nucleic Acid Metabolism Disruption
Beyond its profound impact on protein synthesis, emetine also interferes with the metabolism of nucleic acids, specifically DNA replication and RNA synthesis.
Emetine has been observed to completely inhibit DNA replication. sigmaaldrich.comeatris.cz However, this inhibition is not a direct effect on the DNA replication machinery itself. Instead, it is a downstream consequence of the primary inhibition of protein synthesis. sigmaaldrich.comlife-science-alliance.org Ongoing protein synthesis is essential for the initiation of DNA replication, and by blocking the production of necessary proteins, emetine indirectly brings DNA replication to a halt. sigmaaldrich.com It has been shown that emetine does not act as a specific inhibitor of lagging strand synthesis as previously thought. sigmaaldrich.comresearchgate.net
Table 2: Research Findings on Emetine's Inhibition of DNA Replication
| Finding | Implication | Reference |
|---|---|---|
| Emetine completely inhibits DNA replication. | Demonstrates a potent effect on cell proliferation. | sigmaaldrich.com |
| The block in DNA replication is preceded by the inhibition of protein synthesis. | Establishes the primary mechanism of action. | sigmaaldrich.com |
| Emetine does not induce markers of DNA damage or replication stress. | Differentiates its mechanism from direct DNA damaging agents. | sigmaaldrich.com |
Emetine's influence extends to the synthesis of RNA. Treatment with emetine leads to a decrease in viral RNA synthesis in infected cells. nih.gov This effect is likely an indirect consequence of the inhibition of viral protein synthesis, including the viral polymerase required for RNA replication. nih.gov Furthermore, emetine has been shown to stabilize certain short-lived messenger RNAs (mRNAs) in human cells, suggesting a regulatory role in mRNA decay pathways that are sensitive to translational inhibition. nih.gov This stabilization effect is particularly noted for transcripts with suboptimal codon usage. nih.gov
Intracellular Signaling and Homeostasis Modulation
Emetine dihydrochloride (B599025) hydrate (B1144303) modulates a variety of intracellular signaling pathways and cellular homeostasis processes, contributing to its biological effects. These mechanisms include the induction of programmed cell death, suppression of pathways involved in cellular adaptation to low oxygen, and modulation of organelle function and membrane potential.
Programmed Cell Death Induction Pathways
Emetine is known to induce apoptosis, or programmed cell death, through multiple interconnected pathways. This process is crucial for its potential as an anticancer agent. researchgate.net The induction of apoptosis by emetine involves the activation of the caspase cascade and the regulation of genes that control cell survival and death. researchgate.netspandidos-publications.comnih.gov
The caspase cascade is a primary driver of apoptosis. technologynetworks.com Emetine treatment has been shown to activate this cascade in various cell types. nih.govnih.gov Caspases are a family of protease enzymes that exist as inactive precursors, or pro-caspases. youtube.com Upon receiving an apoptotic signal, initiator caspases, such as caspase-9, are activated. youtube.com These then cleave and activate effector caspases, like caspase-3, which are responsible for the dismantling of the cell. youtube.comkhanacademy.org
Studies have demonstrated that emetine can upregulate the expression of pro-apoptotic genes including caspase-9 and caspase-8. spandidos-publications.comspandidos-publications.com The activation of caspase-9 is a key event in the intrinsic, or mitochondrial, pathway of apoptosis. nih.govyoutube.com Emetine's ability to induce mitochondrial dysfunction can lead to the release of cytochrome c, which in turn activates caspase-9. nih.govresearchgate.net In some cancer cell lines, emetine treatment leads to increased levels of active caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of active caspase-3 and a hallmark of apoptosis. nih.gov
Interestingly, the effect of emetine on caspase-9 splicing can be cell-type specific. In some cancer cells, emetine upregulates the anti-apoptotic caspase-9b isoform while downregulating the pro-apoptotic caspase-9. In contrast, in other cancer cell lines, it has the opposite effect, increasing the pro-apoptotic full-length caspase-9. nih.gov This differential regulation is mediated by protein phosphatase 1 (PP1). nih.gov The activation of the caspase cascade by emetine can be partially blocked by pan-caspase inhibitors like Z-VAD(OMe)-FMK, confirming the role of caspases in emetine-induced apoptosis. nih.gov
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, comprising both anti-apoptotic (pro-survival) and pro-apoptotic (pro-death) members. youtube.comyoutube.com The balance between these opposing factions within the cell often determines its fate. youtube.com Emetine has been shown to modulate the expression of several Bcl-2 family members, tipping the balance towards apoptosis. spandidos-publications.comnih.gov
A key mechanism by which emetine regulates the Bcl-2 family is through the alternative splicing of Bcl-x pre-mRNA. nih.govnih.gov The Bcl-x gene can produce two main splice variants with opposing functions: the anti-apoptotic Bcl-xL (long isoform) and the pro-apoptotic Bcl-xS (short isoform). frontiersin.orgebi.ac.ukresearchgate.net Emetine treatment in various cancer cell lines has been demonstrated to downregulate the mRNA levels of the anti-apoptotic Bcl-xL while simultaneously increasing the mRNA levels of the pro-apoptotic Bcl-xS. nih.govnih.gov This shift in the Bcl-xL/Bcl-xS ratio promotes cell death. nih.gov This effect of emetine on Bcl-x splicing is dose- and time-dependent and is mediated through the activation of Protein Phosphatase 1 (PP1). nih.govnih.gov
Beyond Bcl-x splicing, emetine also affects the expression of other apoptosis-related genes. It has been found to downregulate the anti-apoptotic proteins Bcl-2 and Mcl-1. spandidos-publications.comspandidos-publications.comnih.gov The downregulation of Mcl-1 by emetine is particularly important in sensitizing pancreatic cancer cells to TRAIL-induced apoptosis. spandidos-publications.comspandidos-publications.comnih.gov Furthermore, emetine can upregulate the expression of several pro-apoptotic genes, including Daxx (death associated protein 6), granzyme B, and the Fas receptor (TNFRSF6). spandidos-publications.comspandidos-publications.com
Table 1: Effect of Emetine on Apoptotic Gene Expression in Different Cancer Cell Lines
| Cell Line | Effect on Bcl-x Splicing | Other Affected Genes | Reference |
| MCF-7 (Breast Cancer) | ↓ Bcl-xL, ↑ Bcl-xS | --- | nih.gov |
| PC-3 (Prostate Cancer) | ↓ Bcl-xL, ↑ Bcl-xS | --- | nih.gov |
| A549 (Lung Cancer) | ↓ Bcl-xL, ↑ Bcl-xS | --- | nih.gov |
| C33A (Cervical Carcinoma) | ↓ Bcl-xL, ↑ Bcl-xS | ↑ Caspase-9b, ↓ Caspase-9 | nih.govnih.gov |
| AsPC-1, BxPC-3 (Pancreatic Cancer) | --- | ↓ Mcl-1 | spandidos-publications.comnih.gov |
| Leukemia cells | --- | ↑ Caspase-9, Daxx, Granzyme B, Caspase-8, Fas receptor | spandidos-publications.com |
| Jurkat (T-cell Leukemia) | --- | ↓ Bcl-2, EGFR | spandidos-publications.com |
| SKOV3 (Ovarian Cancer) | ↓ Bcl-xL | --- | researchgate.net |
Hypoxia-Inducible Factor-1 (HIF-1) Pathway Suppression
Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov HIFs regulate the expression of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion. nih.gov There are two major HIF-α isoforms, HIF-1α and HIF-2α. nih.gov
Emetine has been identified as an inhibitor of both HIF-1α and HIF-2α. nih.govaacrjournals.org It has been shown to inhibit the hypoxia-induced activation of HIF-1α in breast tumor cells. nih.gov Furthermore, emetine can reduce HIF-1α expression in various cancer cell lines, including those with both wild-type and deficient von Hippel-Lindau (VHL) protein, which is a key regulator of HIF-α degradation. nih.gov
Notably, emetine also possesses the ability to inhibit HIF-2α, a property not common to all HIF-1α inhibitors. nih.gov In VHL-deficient clear cell renal cell carcinoma (CCRCC) cell lines, which often constitutively express HIF-2α, emetine has been shown to be a specific inhibitor of HIF-2α protein stability and transcriptional activity. nih.govaacrjournals.org It rapidly and dramatically downregulates HIF-2α protein expression without altering its mRNA levels. nih.gov This downregulation is associated with HIF-2α ubiquitination and can be reversed by proteasome inhibitors, indicating that emetine promotes the degradation of HIF-2α via the proteasome. nih.gov The mechanism of emetine-induced HIF-2α degradation appears to be independent of VHL and prolyl hydroxylase activity, suggesting it utilizes a novel, cullin-independent proteasomal degradation pathway. nih.gov
The suppression of the HIF-1 pathway by emetine has significant implications for its anticancer activity, as it can disrupt the adaptive mechanisms that allow tumor cells to thrive in a hypoxic environment.
Table 2: Emetine's Effect on the HIF Pathway
| Target | Effect | Cell Line Models | Mechanism | Reference |
| HIF-1α | Inhibition of hypoxia-induced activation and expression | Breast tumor cells, MCF7, PC3, UMRC2 | Not fully elucidated, VHL-independent component | nih.gov |
| HIF-2α | Downregulation of protein stability and transcriptional activity | VHL-deficient CCRCC cell lines (e.g., 786-O) | Promotes VHL-independent, proteasome-dependent degradation | nih.govaacrjournals.org |
Lysosomal Function Modulation and Intracellular Trafficking
Emetine has been reported to affect lysosomal function. focusbiomolecules.comnih.gov Lysosomes are cellular organelles that play a crucial role in the degradation of macromolecules, cellular clearance, and homeostasis. Some studies suggest that emetine's antiviral activity may be, in part, due to its effects on host lysosomal function, which can impact viral entry and replication. focusbiomolecules.comnih.gov As a weak base, emetine can accumulate in the acidic environment of lysosomes, a property known as lysosomotropism, which can lead to the disruption of their normal function. However, the precise molecular mechanisms by which emetine modulates lysosomal function and intracellular trafficking require further investigation.
Mitochondrial Membrane Potential Alterations
Mitochondria are central to cellular energy production and are key regulators of the intrinsic apoptotic pathway. frontiersin.org The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. frontiersin.org A loss of ΔΨm is an early event in apoptosis and can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. frontiersin.org
Emetine treatment has been shown to induce alterations in the mitochondrial membrane potential. nih.gov Studies in acute myeloid leukemia (AML) cells have demonstrated that emetine can cause mitochondrial depolarization. nih.gov This disruption of the mitochondrial membrane potential is often associated with an increase in mitochondrial reactive oxygen species (ROS). nih.gov The induction of oxidative stress and subsequent mitochondrial damage can trigger the intrinsic apoptotic pathway, contributing to emetine's cytotoxic effects. nih.gov The pro-apoptotic Bcl-2 family proteins, which can be modulated by emetine, play a direct role in regulating the integrity of the mitochondrial outer membrane. frontiersin.org
Antiparasitic Research Endeavors
Antiamoebic Efficacy and Target Characterization
Emetine (B1671215) has been a subject of interest for its potent activity against Entamoeba histolytica, the parasite responsible for amoebiasis.
In vitro studies have demonstrated the efficacy of emetine against E. histolytica. Research has shown that emetine kills trophozoites of E. histolytica primarily by inhibiting protein synthesis. nih.gov The mean IC50 value of emetine against clinical isolates of E. histolytica has been reported to be 31.2 μM. nih.gov Further investigations into the mechanism of action revealed that emetine induces programmed cell death (PCD) in E. histolytica. researchgate.net This process is characterized by a reduction in cytoplasmic volume, nuclear condensation, and DNA fragmentation, all while maintaining the integrity of the plasma membrane. researchgate.net This induction of PCD is associated with the overproduction of reactive oxygen species (ROS) within the trophozoites. researchgate.net
The primary molecular target of emetine in E. histolytica is the ribosome, where it binds and inhibits protein synthesis. nih.gov This inhibition of protein synthesis is a key mechanism of its amebicidal action. nih.gov
Antimalarial Activity Investigations
Recent research has repositioned emetine as a potential antimalarial agent, showing significant potency against Plasmodium falciparum.
Emetine dihydrochloride (B599025) hydrate (B1144303) has exhibited potent inhibitory properties against multi-drug resistant strains of P. falciparum. nih.gov Specifically, it has shown an IC50 dose of approximately 47 nM in the K1 multi-drug resistant strain. nih.govnih.gov This is a significant increase in potency compared to its anti-amoebic activity. plos.org Studies have indicated that emetine does not show cross-resistance with other multidrug-resistant parasite strains. nih.govresearchgate.net
In Vitro Efficacy of Emetine Dihydrochloride Hydrate Against P. falciparum
| Parasite Strain | IC50 (nM) | Reference |
|---|---|---|
| K1 (multi-drug resistant) | ~47 | nih.govnih.gov |
| 3D7 (drug sensitive) | 1 | nih.gov |
A crucial aspect of malaria control is the ability to block transmission of the parasite from humans to mosquitoes. This requires activity against the sexual stages of the parasite, the gametocytes. Emetine has demonstrated gametocidal properties, indicating its potential as a transmission-blocking drug. nih.gov It is active against both early (stage I-III) and late (stage IV-V) stage gametocytes of P. falciparum. nih.govutexas.edu
The primary molecular target of emetine in P. falciparum is the 80S ribosome. elifesciences.org Cryo-electron microscopy studies have revealed that emetine binds to the E-site of the ribosomal small subunit (40S). wikipedia.orgelifesciences.org This binding action blocks the translocation of mRNA and tRNA, thereby inhibiting protein synthesis. elifesciences.org This mechanism is similar to that of the antibiotic pactamycin. elifesciences.org
In addition to its primary action on protein synthesis, some studies suggest a possible multimodal mechanism of action for emetine. nih.gov Research has indicated that emetine may also affect the mitochondrial membrane potential of the parasite. nih.gov
To enhance its therapeutic potential and potentially mitigate dose-related toxicity, research has focused on combining emetine with other antimalarial drugs. plos.org Studies have shown that emetine exhibits synergistic activity with atovaquone (B601224). plos.orgiomcworld.com The combination of emetine and atovaquone has been shown to be synergistic at the ED50 and ED75 levels of inhibition. plos.org Another synthetic analogue, (–)-R,S-dehydroemetine, displayed synergistic antimalarial activity with both atovaquone and proguanil. nih.gov
Conversely, the combination of emetine with dihydroartemisinin (B1670584) has been found to be antagonistic. nih.govplos.org Similarly, the combination of emetine and chloroquine (B1663885) did not show synergistic effects. plos.org
Drug Interaction Profiles of Emetine with Other Antimalarials
| Combination Drug | Interaction | Reference |
|---|---|---|
| Atovaquone | Synergistic | plos.orgiomcworld.com |
| Proguanil (with dehydroemetine) | Synergistic | nih.gov |
| Dihydroartemisinin | Antagonistic | nih.govplos.org |
| Chloroquine | No Synergy | plos.org |
Broader Protozoal and Helminthic Research
This compound, an alkaloid traditionally recognized for its amoebicidal properties, has also been the subject of research for its activity against a wider range of protozoan and helminthic parasites. These investigations have explored its potential to combat various parasitic diseases by targeting fundamental cellular processes.
Emetine has demonstrated trypanocidal activity against species of the genus Trypanosoma, which are responsible for diseases such as Chagas disease and African trypanosomiasis. Research has shown that emetine is active against both Trypanosoma cruzi and Trypanosoma brucei. benthamopen.com One study reported a 50% inhibitory concentration (IC50) at 24 hours of 3.12 ± 0.367 µM for emetine's trypanocidal activity. researchgate.net The proposed mechanism for this activity includes the induction of apoptosis in the parasite through DNA intercalation and the hallmark inhibition of protein biosynthesis. benthamopen.com The primary mode of action is the inhibition of both ribosomal and mitochondrial protein synthesis within the parasite. youtube.comresearchgate.net This interference with essential protein production ultimately disrupts DNA and RNA synthesis and function, leading to parasite death. youtube.comresearchgate.net
Table 1: In Vitro Activity of Emetine Against Trypanosoma Species
| Parasite Species | Measurement | Value (µM) | Mechanism of Action |
| Trypanosoma sp. | IC50 (24h) | 3.12 ± 0.367 | Trypanocidal |
| Trypanosoma brucei | - | - | Induces apoptosis via DNA intercalation and protein synthesis inhibition |
The potential of emetine to inhibit the growth of Toxoplasma gondii, the causative agent of toxoplasmosis, has been evaluated in vitro. In a screening of a library of compounds, emetine was identified as a potent inhibitor of T. gondii proliferation. Research findings have indicated that emetine can inhibit the growth of this parasite with a 50% inhibitory concentration (IC50) of less than 100 nM. This demonstrates significant activity against the tachyzoite stage of the parasite.
Table 2: In Vitro Growth Inhibition of Toxoplasma gondii by Emetine
| Parasite Species | Measurement | Value (nM) |
| Toxoplasma gondii | IC50 | < 100 |
Emetine has also been investigated for its anthelmintic (anti-helminth) properties. Studies in infected sheep and goats have shown its effectiveness against certain nematode parasites. Specifically, it was found to be effective against Protostrongylus rufescens and showed a 68% efficacy against Muellerius spp. at a specific dose. benthamopen.com
The primary target elucidated for emetine's broad antiparasitic activity, including its anthelmintic effects, is the parasite's protein synthesis machinery. benthamopen.comnih.gov Emetine acts by irreversibly binding to the 40S subunit of the eukaryotic ribosome. wikipedia.org This action specifically inhibits the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. youtube.com By halting this movement, emetine effectively freezes the process of polypeptide chain elongation, leading to a depletion of essential proteins and subsequent parasite death. benthamopen.comyoutube.com This mechanism of inhibiting protein synthesis is fundamental to its cytotoxic effects against a range of parasites. nih.gov
Table 3: Investigated Anthelmintic Activity of Emetine
| Helminth Species | Host | Efficacy |
| Protostrongylus rufescens | Sheep and Goats | Effective |
| Muellerius spp. | Sheep and Goats | 68% |
Antiviral Research Domains
Comprehensive Antiviral Spectrum Analysis
Emetine (B1671215) has demonstrated potent inhibitory activities against a variety of DNA and RNA viruses. mednexus.org Its broad-spectrum nature is attributed to its ability to target fundamental cellular processes that viruses exploit for their replication, as well as direct interactions with viral components. nih.govbiorxiv.org
Emetine has been shown to effectively interrupt the replication cycle of numerous RNA viruses. Its mechanisms of action are often multifaceted, targeting different stages from entry to protein synthesis and replication. For instance, in studies involving Zika virus (ZIKV) and Ebola virus (EBOV), emetine was found to inhibit viral entry and the activity of the viral RNA-dependent RNA polymerase (RdRp). rutgers.edunih.gov Specifically, it was shown to inhibit the ZIKV NS5 polymerase activity and disrupt lysosomal function, a key component in viral entry and replication for many viruses. nih.govnih.gov
In the context of enteroviruses, emetine has been demonstrated to block the translation of viral proteins. nih.gov Research on its effects against rabies virus indicated that it can block the axonal transport of virus particles. nih.gov Furthermore, emetine has shown efficacy against influenza virus, inhibiting virus-mediated protein expression in vitro. acs.org The primary mechanism underlying its broad anti-RNA virus activity is often cited as the inhibition of host cell protein synthesis, a process upon which all viruses are heavily dependent. rutgers.eduresearchgate.net
Emetine's antiviral activity extends to DNA viruses as well. Research on human cytomegalovirus (HCMV), a DNA virus, has revealed that emetine inhibits viral replication after the virus has entered the host cell but before the initiation of viral DNA synthesis. nih.govplos.org This inhibition leads to a decrease in the expression of viral proteins. plos.org The proposed mechanism for this action involves the ribosomal protein S14 (RPS14). Emetine induces the translocation of RPS14 into the nucleus, where it interacts with MDM2, disrupting the MDM2-p53 and MDM2-IE2 interactions that are crucial for HCMV replication. plos.org
In studies with vaccinia virus, another DNA virus, emetine was found to interfere with the virus assembly process. nih.gov This indicates that emetine can act on various stages of the DNA virus life cycle, not limited to a single mechanism. The ability to inhibit both RNA and DNA viruses underscores its potential as a broad-spectrum antiviral agent. technologypublisher.com
Coronavirus Antiviral Research
The emergence of novel coronaviruses has spurred intensive research into repurposing existing drugs, with emetine showing significant promise. Its potent activity against several members of the coronavirus family has been a key area of investigation.
Emetine has been identified as a potent inhibitor of SARS-CoV-2 in multiple studies. acs.org Its primary mechanism of action against this virus is the inhibition of protein synthesis. researchgate.net Research has shown that emetine treatment leads to a decrease in the synthesis of SARS-CoV-2 RNA and proteins. nih.gov This is achieved by disrupting the interaction of the viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E), a critical cellular protein for the initiation of protein translation. nih.govbiorxiv.org Molecular docking studies suggest that emetine may bind to the cap-binding pocket of eIF4E. nih.gov
Beyond inhibiting protein synthesis, emetine has also been suggested to interfere with other stages of the SARS-CoV-2 life cycle. Some studies propose that it can inhibit the viral RNA-dependent RNA polymerase (RdRp). rutgers.edu Additionally, based on its known mechanism against MERS-CoV, it is thought that emetine may also block the entry of SARS-CoV-2 into host cells. acs.org
Prior to the COVID-19 pandemic, emetine had already been identified as a potent inhibitor of other pathogenic coronaviruses, namely Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). High-throughput screening of FDA-approved compounds revealed that emetine dihydrochloride (B599025) hydrate (B1144303) exhibited remarkable activity against both MERS-CoV and SARS-CoV in vitro. nih.gov
Further studies confirmed its efficacy, showing that emetine can effectively block the entry of MERS-CoV mediated by the spike (S) protein. acs.org Given the similarities in the entry mechanisms of MERS-CoV and SARS-CoV with SARS-CoV-2, these findings provided a strong rationale for investigating emetine as a potential therapeutic for COVID-19.
While emetine demonstrates significant antiviral potency, research has also focused on strategies to enhance its efficacy and therapeutic window. One approach is through combination therapy. Studies have shown that combining emetine with other antiviral drugs can lead to synergistic effects. For example, in the context of SARS-CoV-2, combining emetine with remdesivir (B604916) resulted in a synergistic inhibition of the viral yield. Similarly, for HCMV, a synergistic effect was observed when emetine was combined with ganciclovir. plos.org
Another strategy involves the development of analogues with improved safety profiles. The synthetic analog dehydroemetine (B1670200) (DHE) has been shown to have lower cardiotoxicity than emetine, potentially due to a shorter half-life in heart tissue. rutgers.edu Investigating such analogues could lead to the development of compounds that retain the potent antiviral activity of emetine while being better tolerated. nih.gov Furthermore, because emetine targets both host and viral factors, it is less likely to induce drug resistance, which is a significant advantage for its long-term therapeutic potential. nih.gov
Arbovirus and Filovirus Research Paradigms
Emetine has been identified as a potent inhibitor of both Zika virus (ZIKV) and Ebola virus (EBOV), operating through multiple molecular mechanisms. nih.govnih.govresearchgate.net
Zika Virus (ZIKV) Polymerase Inhibition and Entry Disruption
Research has shown that emetine effectively inhibits Zika virus replication. tocris.com One of the primary mechanisms is the direct inhibition of the ZIKV NS5 RNA polymerase activity. nih.govnih.gov In cell-free assays, emetine demonstrated a half-maximal inhibitory concentration (IC50) of 121 nM against ZIKV NS5 polymerase. nih.gov Molecular modeling has further elucidated the structural basis for emetine's binding to the viral polymerase. nih.gov
Beyond targeting viral enzymes, emetine also disrupts the virus's entry into host cells by affecting lysosomal function. nih.govnih.gov By causing an accumulation in lysosomes, it interferes with the autophagy-dependent infection pathway and disrupts cholesterol trafficking, which is essential for viral particle assembly. nih.gov This dual-action, targeting both viral and host factors, suggests a lower probability of the virus developing resistance. nih.gov Studies have reported potent in vitro inhibition of ZIKV replication with an IC50 of 52.9 nM. nih.govtocris.com
Ebola Virus (EBOV) Infection Modulation
Similar to its effects on ZIKV, emetine demonstrates potent anti-Ebola virus activity. nih.govnih.govresearchgate.net It has been shown to inhibit EBOV infection by blocking viral entry. nih.govnih.gov In an Ebola viral-like particle (VLP) entry assay, emetine showed a dose-dependent inhibition with an IC50 of 10.2 μM. nih.govresearchgate.net
Furthermore, emetine effectively inhibits live EBOV infection in Vero E6 cells with a much lower IC50 of 16.9 nM. nih.govresearchgate.net The compound's ability to modulate EBOV infection has been observed both in vitro and in vivo. nih.govresearchgate.net The analog cephaeline (B23452) has also shown similar efficacy against EBOV. nih.gov
Herpesvirus and Orthomyxovirus Studies
Emetine's antiviral activity extends to DNA viruses like human cytomegalovirus (HCMV) and RNA viruses such as influenza.
Human Cytomegalovirus (HCMV) Replication and Host Factor Interactions
Emetine has been identified as a potent inhibitor of human cytomegalovirus (HCMV) with a half-maximal effective concentration (EC50) of approximately 40 nM in human foreskin fibroblasts. nih.gov Its mechanism against HCMV is host-dependent and involves the interaction between ribosomal protein S14 (RPS14) and MDM2. nih.govnih.gov
Emetine induces the translocation of RPS14 into the nucleus during infection, leading to the disruption of HCMV-induced MDM2-p53 and MDM2-IE2 interactions. nih.govnih.gov This disruption inhibits viral replication at a stage after viral entry but before the initiation of viral DNA replication, resulting in decreased expression of viral proteins. nih.govnih.gov The anti-HCMV activity of emetine is notably dependent on cell density, being more effective in high-density cell cultures. nih.govnih.gov
Influenza Virus Antiviral Pathways
Emetine has demonstrated inhibitory effects against influenza viruses. tocris.comnih.gov Studies have shown that emetine effectively inhibits influenza A virus-mediated green fluorescent protein (GFP) expression in retinal pigment epithelium (RPE) cells without significant cytotoxicity. nih.gov This suggests its potential as a therapeutic agent against influenza infections. nih.gov
Emerging Viral Pathogen Research
The broad-spectrum antiviral activity of emetine has led to research into its efficacy against various emerging viral pathogens. acs.org It has shown inhibitory activity against a wide range of RNA and DNA viruses. tocris.com
Research has highlighted emetine's potential against coronaviruses, including MERS-CoV and SARS-CoV, with EC50 values in the low micromolar range. nih.gov It has also been shown to inhibit other viruses such as dengue virus, where it impedes viral RNA synthesis. scientificlabs.co.ukresearchgate.net The ability of emetine to target host cell factors is a key aspect of its broad-spectrum activity and may reduce the likelihood of developing viral resistance. nih.gov
Interactive Data Tables
Table 1: In Vitro Antiviral Activity of Emetine Dihydrochloride Hydrate
| Virus | Assay Type | Cell Line | IC50 / EC50 | Citation |
| Zika Virus (ZIKV) | NS1 Protein Secretion | HEK293 | 52.9 nM | nih.gov |
| Zika Virus (ZIKV) | NS5 Polymerase Activity | Cell-free | 121 nM | nih.gov |
| Ebola Virus (EBOV) | VLP Entry | HeLa | 10.2 µM | nih.govresearchgate.net |
| Ebola Virus (EBOV) | Live Virus Infection | Vero E6 | 16.9 nM | nih.govresearchgate.net |
| Human Cytomegalovirus (HCMV) | Plaque Reduction | Human Foreskin Fibroblasts | ~40 nM | nih.gov |
| MERS-CoV | Virus-infected cells | Vero-E6 | 0.014 µM | nih.gov |
| SARS-CoV | Virus-infected cells | Vero-E6 | 0.051 µM | nih.gov |
Table 2: Chemical Compounds Mentioned
Rabies Virus Intracellular Dissemination Dynamics
Emetine has been identified as a potent inhibitor of Rabies Virus (RABV) transport within neurons, a critical step for the virus to establish a successful infection. princeton.edunih.gov After entering nerve terminals, RABV particles must travel long distances along axons to reach the neuronal cell bodies for replication. princeton.edu Research using live-cell fluorescence microscopy has shown that emetine effectively blocks this retrograde axonal transport. princeton.edunih.gov
The mechanism by which emetine obstructs RABV movement appears to be novel and not linked to its well-known function as a protein synthesis inhibitor. princeton.edunih.gov While emetine is widely used in laboratory settings to halt protein production, studies indicate that other inhibitors of protein synthesis did not block RABV transport, suggesting a different process is at play. princeton.edu The effect was also shown to be specific to the virus, as the transport of cellular vesicles (endosomes) devoid of RABV was not affected. nih.gov
In the presence of emetine, the movement of endosomes carrying the virus was significantly impaired. princeton.edu This disruption of intracellular dissemination points to emetine as a potential modulator of RABV axonal transport. nih.gov
Table 1: Observed Effects of Emetine on Rabies Virus Axonal Transport
| Parameter | Observation in the Presence of Emetine | Source |
|---|---|---|
| Viral Particle Movement | Majority of particles were completely immobilized. | princeton.edu |
| Particle Velocity | The minority of particles that still moved did so at slower-than-normal speeds. | nih.gov |
| Travel Distance | The minority of particles that still moved traveled shorter distances. | nih.gov |
| Mechanism | Independent of protein synthesis inhibition. | princeton.edunih.gov |
Dengue Virus Polyprotein Translation Inhibition
Emetine dihydrochloride demonstrates potent antiviral activity against all four serotypes of the Dengue virus (DENV). semanticscholar.orgresearchgate.net The compound targets an early stage of the viral replication cycle, but its precise mechanism is thought to involve one of two critical pathways: the inhibition of viral protein translation or the impediment of viral RNA synthesis. longdom.orglongdom.orgclinicaltrials.gov
Dengue virus, a member of the Flaviviridae family, has a single-stranded positive-sense RNA genome. longdom.orgnih.gov This genome is translated into a single large polyprotein, which is then cleaved to form three structural and seven non-structural proteins essential for viral replication and assembly. nih.govnih.gov By targeting the early stages of this process, emetine effectively halts the infection. researchgate.netlongdom.org
Studies have shown that emetine does not block the entry of the virus into host cells. longdom.orglongdom.org Instead, its inhibitory effects are observed even when naked dengue viral RNA is transfected directly into cells. researchgate.net This points to interference with post-entry processes. Quantitative analysis revealed that emetine treatment dramatically reduces the production of both positive-strand and negative-strand DENV RNA. semanticscholar.orgresearchgate.net Furthermore, ultrastructural analysis of emetine-treated cells showed that the formation of the membranous replication complexes, where viral RNA synthesis occurs, was aborted. longdom.org This collective evidence strongly suggests that emetine's primary mode of action against DENV is the disruption of viral RNA synthesis, which consequently prevents the production of the viral polyprotein. semanticscholar.orglongdom.org
Table 2: Inhibitory Effect of Emetine on DENV2 RNA Synthesis
| Viral RNA Strand | Fold Reduction with 0.5 µM Emetine | Time Post-Infection | Source |
|---|---|---|---|
| Positive-Strand | 1,000-fold | 24 hours | longdom.org |
| Negative-Strand | 10,000-fold | 24 hours | longdom.org |
Antineoplastic Research Avenues
Cytotoxic and Antiproliferative Mechanisms in Cancer Cells
Emetine (B1671215) exerts its anticancer effects through multiple pathways. It is a known inhibitor of protein synthesis, which it achieves by irreversibly binding to the 40S ribosomal subunit and preventing the movement of the ribosome along mRNA. sigmaaldrich.com This disruption of protein production is a key mechanism behind its cytotoxic effects. Furthermore, emetine has been shown to inhibit DNA replication during the early S phase of the cell cycle.
Research has also elucidated emetine's role in modulating critical signaling pathways involved in cancer progression. In gastric cancer cells, emetine has been found to regulate the MAPK, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling pathways. nih.govnih.govresearchgate.net Similarly, in breast cancer, it acts as an antagonist to Wnt/β-catenin signaling. spandidos-publications.com The compound also induces apoptosis, or programmed cell death, in various cancer cells, including leukemia. This is often achieved through the regulation of pro-apoptotic factors and interaction with DNA. nih.govnih.gov
Hematological Malignancy Studies
Emetine has shown particular promise in the context of hematological cancers, especially acute myeloid leukemia (AML).
Studies have demonstrated that emetine induces apoptosis in AML cell lines and primary patient samples at nanomolar concentrations. nih.gov This leads to a significant reduction in the viability of leukemia cells. nih.govnih.gov In addition to inducing cell death, emetine has been shown to decrease the clonogenic capacity of AML cells, which is their ability to proliferate and form new colonies. nih.govnih.govresearchgate.net This suggests that emetine may target leukemia stem cells, which are responsible for the development and relapse of the disease. nih.gov Notably, the anti-leukemic effects of emetine appear to be selective, with minimal cytotoxic impact on healthy blood cells. nih.govnih.gov
A key molecular target of emetine in leukemia is the Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov HIF-1α is a protein that plays a crucial role in how cancer cells adapt to low-oxygen environments, promoting their survival and proliferation. Emetine treatment leads to a reduction in HIF-1α protein levels in AML cells. nih.govnih.gov The inhibition of HIF-1α is a significant aspect of emetine's anti-leukemic activity. nih.gov This downregulation of HIF-1α occurs independently of the von Hippel-Lindau (VHL) tumor suppressor protein, which is typically involved in HIF-1α degradation. nih.gov
Solid Tumor Research Applications
Emetine's potential extends beyond blood cancers to the treatment of solid tumors.
Glioblastoma is a highly aggressive brain tumor, and its stem cells are a major reason for its resistance to therapy. nih.gov Emetine has been identified as a compound that can selectively inhibit glioblastoma stem cell-enriched cultures. spandidos-publications.com By targeting these cancer stem cells, emetine shows potential in overcoming the resistance of glioblastoma to conventional treatments. nih.gov
In ovarian carcinoma, emetine has been found to sensitize cancer cells to conventional chemotherapy agents like cisplatin (B142131). spandidos-publications.comspandidos-publications.com Cisplatin is a first-line treatment for ovarian cancer, but resistance is a major challenge. spandidos-publications.comspandidos-publications.com Emetine enhances cisplatin-induced apoptosis by downregulating the anti-apoptotic protein Bcl-xL. spandidos-publications.com This suggests that combining emetine with existing chemotherapies could be a promising strategy for treating ovarian cancer. spandidos-publications.com
Table of Research Findings on Emetine Dihydrochloride (B599025) Hydrate (B1144303)
Table of Compound Names
Prostate Cancer Efficacy in Diverse Cell Lines
Emetine dihydrochloride hydrate has demonstrated significant cytotoxic effects against various prostate cancer cell lines, showing efficacy in both androgen receptor-positive and androgen receptor-negative types. nih.gov Research indicates that the compound induces cell death with IC50 values in the nanomolar range following a 3-day exposure. nih.gov The cytotoxic potency of emetine has been observed in cell lines such as LNCaP, PC3, and CWR22Rv1. nih.govnih.gov
Studies have shown that emetine's efficacy is not limited to its direct application. Prodrugs of emetine, designed to be activated by prostate-specific antigen (PSA), have also shown considerable potency. nih.govjohnshopkins.edu For instance, a PSA-activatable peptide prodrug of emetine displayed IC50 values of 75 nM in LNCaP cells and 59 nM in CWR22Rv1 cells. nih.gov This highlights the potential for targeted delivery of emetine's cytotoxic payload to prostate cancer cells. nih.govjohnshopkins.edu The consistent cytotoxic effect across different prostate cancer cell lines underscores its potential as a broad-spectrum agent against this type of cancer. nih.gov
| Cell Line | Receptor Status | Compound | IC50 Value | Source |
|---|---|---|---|---|
| LNCaP | Androgen Receptor Positive | This compound | Nanomolar range | nih.gov |
| PC3 | Androgen Receptor Negative | This compound | Nanomolar range | nih.gov |
| LNCaP | Androgen Receptor Positive | Emetine Prodrug (PSA-activated) | 75 nM | nih.gov |
| CWR22Rv1 | Androgen Receptor Positive | Emetine Prodrug (PSA-activated) | 59 nM | nih.gov |
Hepatocellular Carcinoma Migration and Epithelial-Mesenchymal Transition (EMT) Regulation
Emetine dihydrochloride has been identified as an inhibitor of migration and invasion in hepatocellular carcinoma (HCC) cells. dntb.gov.uaresearchgate.net This inhibitory effect is achieved at non-toxic concentrations in a variety of HCC cell lines, including Huh7, Hep3B, SNU449, SNU886, and PLC-PRF-5. researchgate.net The mechanism behind this effect is linked to the regulation of the Epithelial-Mesenchymal Transition (EMT), a critical process for cancer metastasis. dntb.gov.uaresearchgate.netnih.gov
Research has shown that emetine dihydrochloride induces the destabilization of Twist1, a key transcription factor involved in EMT. dntb.gov.uaresearchgate.net The depletion of Twist1 protein leads to a shift in the expression of EMT markers: the expression of mesenchymal markers such as N-cadherin and Vimentin is suppressed, while the expression of the epithelial marker E-cadherin is increased. researchgate.net This regulatory effect on Twist1 is mediated through the inactivation of the MAPK signaling pathway. dntb.gov.uaresearchgate.net By reversing the EMT phenotype, emetine reduces the motility and invasive potential of HCC cells. researchgate.net
| Cell Lines | Effect of Emetine Dihydrochloride | Mechanism | Source |
|---|---|---|---|
| Huh7, Hep3B, SNU449, SNU886, PLC-PRF-5 | Inhibited cell motility and invasion | Destabilization of Twist1 via MAPK pathway inactivation | researchgate.net |
| HCC Cell Lines | Suppression of N-cadherin and Vimentin | Downregulation of mesenchymal markers | researchgate.net |
| HCC Cell Lines | Increased expression of E-cadherin | Upregulation of epithelial marker | researchgate.net |
Bladder Cancer Cell Line Antiproliferative Effects
Emetine has demonstrated notable in vitro antiproliferative activity against human bladder cancer cell lines at nanomolar concentrations. nih.gov This effect appears to be selective, as normal human urothelial cells are relatively resistant to the treatment. nih.gov The antiproliferative action of emetine has been observed in several muscle-invasive bladder cancer cell lines, including UMUC3, HT1376, and T24. scispace.com
The mechanism of emetine's action in bladder cancer cells involves the downregulation of Hypoxia Inducible Factors (HIFs), specifically HIF-1α and HIF-2α. scispace.com These factors are often overexpressed in invasive bladder cancers and are associated with a poorer prognosis, making them attractive therapeutic targets. scispace.com Furthermore, studies have shown that emetine can work synergistically with standard chemotherapeutic agents like cisplatin. nih.gov The combination of emetine and cisplatin has been found to inhibit tumor cell proliferation more effectively than either agent alone. nih.gov This suggests that incorporating emetine into existing chemotherapy regimens could potentially enhance the treatment of muscle-invasive bladder cancer. researchgate.net
| Cell Line | Observed Effect | Mechanism of Action | Source |
|---|---|---|---|
| UMUC3 | Antiproliferative | Downregulation of HIF-1α and HIF-2α | scispace.com |
| HT1376 | Antiproliferative | Downregulation of HIF-1α and HIF-2α | scispace.com |
| T24 | Antiproliferative | Downregulation of HIF-1α and HIF-2α | scispace.com |
| General Bladder Cancer Cell Lines | Synergistic inhibition of proliferation with Cisplatin | Induction of tumor cell growth arrest | nih.gov |
Synthetic Chemistry, Derivatization, and Structure Activity Relationship Sar Studies
Rational Design and Synthesis of Emetine (B1671215) Analogues
The rational design of emetine analogues has primarily focused on modifying its structure to create derivatives with enhanced selectivity and reduced toxicity. nih.govnih.gov A key strategy involves the derivatization of the N-2′ position, as studies have shown that this secondary amine is crucial for its biological activity. nih.govbenthamopen.com By modifying this position, it is possible to create prodrugs that are activated under specific physiological conditions, such as the acidic microenvironment of tumors. nih.gov
Synthetic approaches have led to a variety of emetine analogues, including thioureas, ureas, sulfonamides, dithiocarbamates, and carbamates. nih.gov For instance, pH-responsive amide analogues have been synthesized by reacting emetine with cyclic anhydrides. These derivatives are designed to be stable at physiological pH but hydrolyze to release the active emetine in acidic tumor environments. nih.gov The synthesis of these analogues often involves straightforward chemical reactions, such as treating emetine with isothiocyanates or isocyanates to form thiourea (B124793) or urea (B33335) derivatives, respectively. nih.gov
Dehydroemetine (B1670200), an analogue of emetine with a double bond in the B-ring of the quinolizidine (B1214090) nucleus, has been a significant focus of synthetic and biological studies. benthamopen.comnih.gov The synthesis of racemic 2,3-dehydroemetine has been achieved through methods involving Wittig-type reagents. rsc.org This involves converting the ketone precursor, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one, into an amide that is then cyclized to form the dehydroemetine structure. rsc.org
Stereochemistry plays a critical role in the biological activity of these compounds. researchgate.net Studies comparing different stereoisomers of 2,3-dehydroemetine have revealed that the antiviral activity is highly dependent on the specific configuration. researchgate.netresearchgate.net For example, the (-)-R,S isomer of 2,3-dehydroemetine has been shown to reduce viral growth at nanomolar concentrations, an activity that parallels its inhibition of protein synthesis. researchgate.netresearchgate.net This stereospecificity underscores the importance of the precise three-dimensional arrangement of the molecule for its interaction with biological targets. researchgate.net Comparisons have shown that while natural emetine and certain dehydroemetine isomers are potent inhibitors of protein synthesis, other isomers are significantly less active. nih.gov
Table 1: Biological Activity of Emetine and Dehydroemetine Stereoisomers
| Compound | Configuration | Primary Biological Activity | Notes |
| Emetine | (2S,3R,11bS), (1'R) | Potent inhibitor of protein synthesis, antiviral, antiparasitic. benthamopen.comresearchgate.net | Natural isomer with high cytotoxicity. |
| Isoemetine | (2S,3R,11bS), (1'S) | Inactive as a protein synthesis inhibitor. benthamopen.com | Epimer of emetine at the C-1' position. |
| (-)-R,S-2,3-Dehydroemetine | (-)-R,S | Potent antiviral activity, inhibits protein synthesis. researchgate.netresearchgate.net | Demonstrates stereoisomer-specific activity. |
| (±)-2-Dehydroemetine | Racemic | Shows amoebicidal activity. nih.gov | A mixture of stereoisomers. |
Chemo-enzymatic synthesis represents a powerful strategy for creating complex molecules like emetine derivatives, combining the selectivity of enzymes with the versatility of chemical reactions. nih.govresearchgate.net While specific chemo-enzymatic syntheses of emetine dihydrochloride (B599025) hydrate (B1144303) are not extensively detailed in the provided results, the principles are applicable. For instance, the synthesis of structurally related bis-tetrahydroisoquinoline (bis-THIQ) alkaloids has utilized Non-Ribosomal Peptide Synthetase (NRPS) modules to construct the core scaffold from amino acid precursors. nih.gov This approach highlights the potential for using enzymes to assemble the complex, multi-ring structure of emetine, which could then be further modified through chemical means. nih.gov This strategy can offer rapid access to a diverse range of analogues by manipulating the initial substrates fed into the enzymatic pathway. nih.gov
Efforts to modulate the biological selectivity of emetine have centered on specific structural modifications aimed at reducing its broad cytotoxicity while preserving or enhancing its therapeutic effects against specific targets, such as cancer cells or viruses. nih.govnih.gov A primary target for modification is the N-2′ secondary amine, which is known to be essential for its potent biological activity. nih.govbenthamopen.com Derivatizing this amine can render the molecule inactive, creating a prodrug that can be selectively activated in the target tissue. nih.gov
For example, pH-sensitive amide analogues have been designed to be hydrolyzed and activated in the acidic microenvironment of tumors. nih.gov Other modifications include the synthesis of urea, thiourea, and carbamate (B1207046) derivatives at the N-2' position. nih.gov The rationale behind these modifications is to create compounds that are less toxic to normal cells but can still exert a potent cytotoxic effect on cancer cells. nih.gov The structure-activity relationship (SAR) findings from these studies are crucial for designing safer and more effective emetine-based therapies. nih.gov
Table 2: Summary of Structural Modifications of Emetine and Their Effects
| Modification Site | Type of Derivative | Rationale | Observed Effect | Reference |
| N-2' Amine | pH-responsive amides | Prodrug strategy for tumor-specific activation. | Hydrolyzes in acidic environments to release active emetine. | nih.gov |
| N-2' Amine | Ureas, Thioureas | Modulate biological activity and toxicity. | Creates analogues with varied cytotoxic profiles. | nih.gov |
| N-2' Amine | Carbamates | Block the essential secondary amine to reduce toxicity. | Resulted in a synthesized carbamate analogue. | nih.gov |
| Benzo[a]quinolizine Ring | 2,3-Dehydro | Investigate the effect of unsaturation on activity. | Leads to dehydroemetine, with some isomers showing potent antiviral activity. | benthamopen.comresearchgate.net |
Advanced Spectroscopic and Computational Structural Characterization
The complex stereochemistry of emetine, which contains five chiral centers, necessitates the use of advanced spectroscopic and computational methods for its characterization. researchgate.netnih.gov The absolute configuration of emetine is (2S,3R,11bS)-2-(((R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-3-ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline. acs.org
Molecular modeling studies have been instrumental in understanding the structure-activity relationships of emetine and its analogues. nih.gov These computational approaches have helped to elucidate the structural requirements for biological activity, such as the necessity of the R configuration at the C-1′ position. benthamopen.comnih.gov Contrary to some early hypotheses that suggested a planar structure was necessary for activity, molecular modeling has confirmed that emetine is not a planar molecule. benthamopen.com The flexibility of the emetine structure, conferred by the methylene (B1212753) bridge between the C and D rings, distinguishes it from more rigid, structurally similar alkaloids like palmatine (B190311) and berberine (B55584). acs.org This flexibility is believed to be important for its interaction with biological targets. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for emetine dihydrochloride hydrate are not detailed in the provided search results, the methodology has been successfully applied to structurally related alkaloids, such as berberine. nih.gov
In a QSAR study of berberine derivatives, models were developed to predict their hypolipidemic activity based on various molecular descriptors. nih.gov These models demonstrated high statistical quality, indicating their potential for guiding the design of new, more potent analogues. nih.gov Given the structural similarities and the extensive SAR data available for emetine and its derivatives, a similar QSAR approach could be highly valuable. Such models could help to predict the biological activity of novel emetine analogues before their synthesis, thereby streamlining the drug discovery process and facilitating the development of derivatives with optimized therapeutic properties.
Drug Resistance and Cross Resistance Mechanisms Research
Ribosomal Protein S14 as a Determinant of Emetine (B1671215) Resistance
Emetine exerts its therapeutic and cytotoxic effects by inhibiting protein synthesis in eukaryotic cells. wikipedia.org It achieves this by binding to the 40S subunit of the ribosome, thereby interfering with the translocation step of elongation. nih.gov Seminal research has identified the ribosomal protein S14 as a key determinant of emetine resistance.
Studies utilizing Chinese hamster ovary (CHO) cells have been instrumental in elucidating this mechanism. Researchers have isolated mutant CHO cell lines resistant to emetine and found that these cells possess an altered 40S ribosomal subunit protein, specifically S14. nih.gov Genetic evidence has strongly supported a cause-and-effect relationship between mutations in the gene encoding S14 and the emetine-resistant phenotype. nih.gov
Further investigations involving the mutagenesis of one-step emetine-resistant CHO cell mutants led to the isolation of second-step mutants capable of withstanding significantly higher concentrations of the drug. nih.gov Analysis of these highly resistant mutants revealed additional alterations in the S14 ribosomal protein. nih.gov These findings indicate that progressive resistance to emetine is directly correlated with cumulative changes in the S14 protein. nih.gov
Biochemical analyses have shown that mutations in the emtB gene, which codes for the S14 protein, not only confer emetine resistance but can also indirectly affect the stability of the 40S ribosomal subunit. nih.gov This demonstrates the critical role of the S14 protein in both the structure and function of the ribosome, as well as its direct involvement in the mechanism of emetine action and resistance. The identification of multiple independent genes, including emtA and emtC, that can confer emetine resistance suggests a complex genetic basis for this phenotype, though the emtB gene product, S14, remains a primary and well-characterized factor. wikipedia.org
Table 1: Summary of Research Findings on Ribosomal Protein S14 and Emetine Resistance
| Experimental Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Chinese Hamster Ovary (CHO) Cells | Mutations in the gene for ribosomal protein S14 confer resistance to emetine. | S14 is a direct target of emetine and alterations in its structure can prevent the drug from inhibiting protein synthesis. | nih.gov |
| One-step and Two-step Emetine-Resistant CHO Mutants | Second-step mutants with higher resistance levels show additional alterations in ribosomal protein S14. | The degree of emetine resistance can be correlated with the extent of mutations in the S14 protein. | nih.gov |
| Genetic Complementation Studies | Multiple genes (emtA, emtB, emtC) can lead to emetine resistance, with emtB coding for S14. | While S14 is a major factor, other genetic loci can also contribute to the development of emetine resistance. | wikipedia.org |
Strategies for Delaying Resistance Acquisition in Therapeutic Regimens
The emergence of drug resistance is a critical consideration in the therapeutic application of any antimicrobial or anticancer agent. While research specifically focused on delaying emetine resistance is limited, broader strategies from oncology and infectious disease research can be applied, and some studies with emetine offer insights into potential approaches.
One of the most promising strategies to combat drug resistance is combination therapy. nih.gov By using two or more drugs with different mechanisms of action, the likelihood of a cell or organism developing simultaneous resistance to both agents is significantly reduced. Research has shown that emetine can act synergistically with the chemotherapeutic agent cisplatin (B142131) against non-small cell lung cancer cells. nih.gov This combination not only enhances the anticancer effect but also has the potential to overcome cisplatin resistance. nih.gov Such synergistic combinations could allow for the use of lower, less toxic doses of each drug, further reducing the selective pressure that drives the development of resistance. nih.gov
The combination of emetine with 5-fluorouracil (B62378) has also been investigated in the context of gastric cancer, where it was shown to inhibit cell proliferation and induce apoptosis in vivo. nih.gov The principle of using emetine as part of a multi-drug regimen is a viable strategy to enhance efficacy and potentially delay or prevent the emergence of resistant cell populations. nih.gov
Another conceptual approach is the targeting of the resistance mechanism itself. However, given that emetine resistance is often conferred by mutations in a fundamental cellular component like a ribosomal protein, directly reversing this change is not currently feasible. Therefore, the focus remains on therapeutic strategies that can bypass or overcome this resistance.
In the context of viral infections, it has been noted that emetine's activity against host-based targets may present an advantage in preventing drug resistance. acs.org However, the potential for resistance remains if the drug is overused or misused. acs.org Studies have also demonstrated that emetine can inhibit HIV-1 replication, including in strains that are resistant to nucleoside reverse transcriptase inhibitors, suggesting that it may have a role in overcoming existing resistance to other drugs. mdpi.comnih.gov
Ultimately, the prudent use of emetine, ideally as part of a well-designed combination therapy, stands as the most rational approach to delaying the acquisition of resistance in therapeutic settings.
Methodological Frameworks and Advanced Research Tools
High-Throughput Screening (HTS) Platforms for Bioactive Compound Identification
High-throughput screening (HTS) has been instrumental in identifying and characterizing the bioactive properties of emetine (B1671215) dihydrochloride (B599025) hydrate (B1144303). HTS platforms allow for the rapid screening of large libraries of compounds against specific biological targets.
In the context of virology, HTS was employed to screen a library of FDA-approved compounds for activity against Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov In these screens, emetine dihydrochloride hydrate emerged as a potent inhibitor of both viruses in Vero-E6 cells. nih.gov Another HTS study screened approximately 2,000 drugs and bioactive compounds against several human coronaviruses, further confirming the anti-coronavirus activity of emetine. nih.gov
Similarly, in the field of oncology, a small-scale high-throughput screening of a bioactive small molecule library was conducted to identify compounds that could sensitize pancreatic cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov This screen successfully identified emetine hydrochloride as a compound that, in combination with TRAIL, induced significant apoptosis in pancreatic cancer cell lines. nih.gov These examples underscore the power of HTS in uncovering the therapeutic potential of emetine across different disease models.
In Vitro Cellular and Biochemical Assay Development
A variety of in vitro assays are utilized to quantify the effects of this compound on cell viability and growth. These assays are fundamental to determining the cytotoxic and cytostatic potential of the compound.
Commonly used methods include the Alamar blue assay and the trypan blue exclusion method. nih.gov For instance, the IC50 values (the concentration of a drug that gives half-maximal response) of emetine have been determined across a panel of hematological and solid cancer cell lines using the Alamar blue assay. nih.gov The trypan blue exclusion method has been used to confirm the reduction in viable KG-1a acute myeloid leukemia (AML) cells in a time-dependent manner following emetine treatment. nih.gov
Another prevalent method is the Cell Counting Kit-8 (CCK-8) assay. nih.gov This colorimetric assay was used to determine the non-toxic dose of emetine dihydrochloride in A549 and BEAS-2B lung cell lines before subsequent experiments investigating its effects on radiation-induced lung injury. nih.gov The results from these assays provide crucial data on the dose-dependent effects of emetine on different cell types.
| Cell Line | Cancer Type | Assay | IC50 Value | Source |
| Jurkat | T-cell Lymphoid Leukemia | Alamar Blue | 0.64 µM | nih.gov |
| NB4 | Acute Promyelocytic Leukemia | Alamar Blue | 3.96 µM | nih.gov |
| HCT116 | Colon Cancer | Alamar Blue | 0.06 µM | nih.gov |
| B16-F10 | Mouse Melanoma | Alamar Blue | 4.35 µM | nih.gov |
| Vero | Kidney Epithelial | Not Specified | CC50 = 1603.8 nM | nih.govresearchgate.net |
The induction of apoptosis (programmed cell death) and alterations in cell cycle progression are key mechanisms of action for many anticancer agents, including emetine. Flow cytometry is a powerful tool used to analyze these cellular events.
Apoptosis can be quantified by staining cells with fluorescent markers such as Annexin V-FITC and propidium (B1200493) iodide (PI) or YO-PRO-1 and PI. nih.gov These assays allow for the differentiation between viable, apoptotic, and necrotic cells. Studies have shown that emetine treatment increases the percentage of apoptotic cells in a time-dependent manner in KG-1a AML cells. nih.gov The induction of apoptosis by emetine is further confirmed by detecting increased levels of active caspase-3 and cleaved PARP, which are key executioner molecules in the apoptotic cascade. nih.gov
Cell cycle analysis is performed by quantifying the DNA content of cells stained with a fluorescent dye like PI. nih.gov This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Emetine treatment has been shown to cause DNA fragmentation, evidenced by an increase in the sub-G0/G1 population, and a proportional decrease in the percentage of cells in the G0/G1, S, and G2/M phases in KG-1a cells. nih.gov Furthermore, emetine has been reported to interfere with cytometric analysis of DNA replication during the early S phase. sigmaaldrich.cnsigmaaldrich.com
Emetine is a well-established inhibitor of protein and nucleic acid synthesis. researchgate.netsigmaaldrich.com Its primary mechanism of action is the irreversible blockage of protein synthesis by inhibiting the movement of the ribosome along the mRNA. sigmaaldrich.cnsigmaaldrich.com This is achieved by binding to the 40S ribosomal subunit. sigmaaldrich.com
Molecular assays are employed to confirm and study this inhibitory effect. Puromycin assays, for example, can be used to monitor protein synthesis, with emetine acting as a chain-elongation inhibitor. sigmaaldrich.com The effect of emetine on protein synthesis has been demonstrated in various cell types, including HeLa cells and reticulocytes, where it leads to an increase in polyribosomes and a decrease in single ribosomes. sigmaaldrich.com
In the context of viral infections, the inhibition of host cell protein synthesis by emetine is a key antiviral mechanism. nih.gov For SARS-CoV-2, it has been shown that emetine disrupts the binding of viral mRNA to the eukaryotic translation initiation factor 4E (eIF4E), thereby decreasing viral RNA and protein synthesis. nih.gov Furthermore, emetine has been shown to inhibit DNA replication. It was initially thought to specifically inhibit the synthesis of Okazaki fragments on the lagging strand, but more recent research indicates that it rapidly and fully impairs DNA replication on both the leading and lagging strands. biosynth.comnih.gov
The antiviral activity of this compound has been extensively studied using various in vitro cell culture systems. These assays are crucial for determining the efficacy of the compound against different viruses and for elucidating its mechanism of antiviral action.
Plaque assays are a standard method to quantify infectious virus particles. atcc.org In these assays, a cell monolayer is infected with a virus, and the formation of plaques (areas of cell death) is measured. Emetine has been shown to reduce the infectious virus yield of SARS-CoV-2 in Vero E6 cells, as determined by plaque assay. caymanchem.com
Other assays measure the reduction in viral components, such as viral RNA or proteins. For instance, quantitative reverse transcription PCR (qRT-PCR) is used to measure the levels of viral RNA. nih.gov Western blot analysis can be used to detect the levels of specific viral proteins, such as the SARS-CoV-2 nucleocapsid protein. nih.gov Pseudovirus entry assays have also been employed to show that emetine can block the entry of MERS-CoV S-mediated pseudoviruses. nih.gov These assays have demonstrated the potent in vitro activity of emetine against a broad range of RNA and DNA viruses, including various coronaviruses, Zika virus, Ebola virus, and HIV-1. hellobio.comnih.govacs.orgrndsystems.com
| Virus | Cell Line | Assay | EC50/IC50 | Source |
| MERS-CoV | Vero-E6 | Virus-infected cell assay | 0.014 µM | nih.gov |
| SARS-CoV | Vero-E6 | Virus-infected cell assay | 0.051 µM | nih.gov |
| SARS-CoV-2 | Vero | Plaque Assay | 0.147 nM | nih.govresearchgate.net |
| SARS-CoV-2 | Vero E6 | Virus Yield Reduction | 0.46 µM | caymanchem.com |
| Zika Virus (ZIKV) | Not Specified | Not Specified | 52.9 nM | rndsystems.com |
| Enterovirus A71 (EV-A71) | RD | Cell Culture | 49 nM | nih.gov |
| Enterovirus D68 | RD | Cell Culture | 19 nM | nih.gov |
| Echovirus-6 | RD | Cell Culture | 45 nM | nih.gov |
| Coxsackievirus A16 | RD | Cell Culture | 83 nM | nih.gov |
| Coxsackie B | RD | Cell Culture | 51 nM | nih.gov |
Investigating the interaction of emetine with specific molecular targets, such as receptors and enzymes, is crucial for understanding its detailed mechanism of action.
In the context of its anticancer effects, studies have shown that emetine can downregulate the expression of the anti-apoptotic protein Mcl-1 in pancreatic cancer cells. nih.gov This was determined through western blotting. Furthermore, emetine has been shown to inhibit NF-κB signaling, which was quantified by measuring the levels of phospho-NF-κB p65 by flow cytometry and observing the localization of NF-κB p65 by confocal microscopy. nih.gov
Regarding its antiviral activity, molecular modeling and docking studies have suggested that emetine binds to an allosteric site of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), inhibiting its activity. nih.gov A cell-free recombinant ZIKV NS5 assay confirmed that emetine directly inhibits ZIKV NS5 RNA polymerase activity. nih.gov Additionally, a chromatin immunoprecipitation (CHIP) assay demonstrated that emetine disrupts the binding of SARS-CoV-2 mRNA with the cellular protein eIF4E. nih.gov
Quantitative Gene and Protein Expression Analysis
The investigation of this compound's effects at the molecular level frequently employs quantitative gene and protein expression analysis. These techniques are crucial for elucidating the mechanisms by which emetine exerts its therapeutic and cytotoxic effects.
One common method is the use of quantitative polymerase chain reaction (qPCR) arrays to analyze gene expression. For instance, in studies involving KG-1a cells, total RNA is isolated and its purity and quantity are assessed using spectrophotometry. Following this, reverse transcription is performed to create complementary DNA (cDNA), which then serves as a template for qPCR analysis on a specialized array plate. nih.gov This allows for the simultaneous measurement of the expression levels of a large number of genes.
In the context of acute myeloid leukemia (AML), emetine has been shown to inhibit the NF-κB signaling pathway. nih.gov This was determined by quantifying the levels of phosphorylated NF-κB p65 (S529) using flow cytometry, a technique that measures the fluorescence of labeled antibodies bound to specific proteins in individual cells. Confocal microscopy has also been used to observe the localization of NF-κB p65, confirming that emetine treatment reduces its nuclear translocation, a key step in its activation. nih.gov
Furthermore, the impact of emetine on apoptosis-related proteins has been investigated. The levels of active caspase 3 and cleaved PARP (Asp214), both markers of apoptosis, have been measured in emetine-treated cells. nih.gov These analyses help to confirm that emetine induces caspase-mediated apoptosis in cancer cells.
Emetine's influence extends to the expression of pro-inflammatory cytokines. It has been shown to limit the lipopolysaccharide-induced expression of TNFα, IL-1β, and IL-6. nih.govacs.org This highlights its anti-inflammatory properties, which are relevant to its potential therapeutic applications beyond its traditional use as an antiprotozoal agent. The compound has also been found to downregulate HIF-1α, a key regulator of cellular response to hypoxia. glpbio.com
The following table summarizes the effects of emetine on the expression of various genes and proteins as identified in research studies.
| Cell Line | Treatment | Technique Used | Finding |
| KG-1a | 2 µM emetine for 12h | qPCR array | Altered gene expression profile |
| KG-1a | Emetine | Flow Cytometry, Confocal Microscopy | Reduced phosphorylation and nuclear translocation of NF-κB p65 |
| KG-1a | Emetine | Not specified | Increased levels of active caspase 3 and cleaved PARP |
| Not specified | Emetine | Not specified | Decreased expression of TNFα, IL-1β, and IL-6 |
| Not specified | Emetine | Not specified | Downregulation of HIF-1α |
Preclinical In Vivo Models for Efficacy Evaluation
Animal Models for Parasitic Infections
Historically, animal models have been instrumental in evaluating the efficacy of emetine against parasitic infections. Guinea pig models have been particularly significant in studying amoebiasis. cabidigitallibrary.org These studies have not only assessed the therapeutic effectiveness of emetine but also compared its pharmacokinetic properties to its derivatives, such as dehydroemetine (B1670200). cabidigitallibrary.org By injecting the compounds and subsequently analyzing their distribution in various organs, researchers have been able to correlate tissue concentration with both efficacy and toxicity. cabidigitallibrary.org
Research has demonstrated that emetine is effective in treating amoebiasis in these models. cabidigitallibrary.org Furthermore, investigations into its antimalarial potential have been conducted, with studies showing potent inhibitory properties against multidrug-resistant strains of P. falciparum in vitro. ebi.ac.uk While direct in vivo parasitic infection models for malaria and emetine are less commonly cited in recent literature, the in vitro data strongly supports further investigation in animal models. glpbio.comebi.ac.uk
Viral Challenge Models in Rodents
The antiviral properties of emetine have been explored using various rodent models. In an EV-A71 mouse model, oral administration of emetine was found to significantly reduce viral loads in multiple organs and provided complete protection against disease and mortality. nih.gov This study highlighted emetine's mechanism of action, which involves the inhibition of viral IRES-driven translation. nih.gov
Emetine has also demonstrated efficacy against Zika virus (ZIKV) in vivo. Studies have shown that it can suppress the ZIKV viral load in infected animals, indicating its potential as a therapeutic agent for this viral disease. The broad-spectrum antiviral activity of emetine is further supported by its effectiveness against a range of other RNA and DNA viruses in vitro, suggesting its potential for evaluation in corresponding rodent challenge models.
Xenotransplantation Models for Antineoplastic Assessment
Xenotransplantation models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone for evaluating the anticancer potential of compounds like emetine. In the context of acute myeloid leukemia (AML), an in vivo xenotransplantation mouse model was used to demonstrate that emetine reduces the leukemia burden. glpbio.com This treatment also diminished the clonogenic capacity of the leukemic cells, indicating an impact on the cancer stem cell population. glpbio.com
Similarly, the anti-prostate cancer activity of emetine has been evaluated. nih.gov While initial studies have shown potent cytotoxicity against prostate cancer cell lines in vitro, further in vivo assessment in xenograft models is a critical next step to validate these findings and determine the therapeutic index of emetine and its analogs in a whole-animal system. nih.gov The consistent cytotoxic effects observed across different cancer cell lines underscore the rationale for its continued investigation in such preclinical models. nih.gov
Biophysical and Structural Biology Techniques
Cryo-Electron Microscopy (Cryo-EM) for Target Interaction Studies
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for visualizing the interactions between small molecules and their macromolecular targets at near-atomic resolution. nih.gov This technique has been pivotal in understanding the mechanism of action of emetine, particularly its interaction with the ribosome.
Cryo-EM studies have provided detailed structural information on how emetine binds to the eukaryotic ribosome. researchgate.net These structures reveal that emetine binds to the E-site of the small ribosomal subunit, effectively trapping the ribosome in a specific conformational state and thereby inhibiting protein synthesis. researchgate.net The ability to visualize this binding mode with high clarity provides a structural basis for emetine's potent biological activity. nih.govresearchgate.net
The insights gained from Cryo-EM are not limited to understanding the mechanism of existing drugs like emetine. They also provide a blueprint for the rational design of new therapeutic agents with improved selectivity and fewer side effects. vai.org By elucidating the precise interactions between a drug and its target, researchers can design novel compounds that bind more specifically or with higher affinity. nih.gov
Furthermore, Cryo-EM has been instrumental in studying the interaction of other molecules with the ribosome, such as cephaeline (B23452), a close structural analog of emetine. researchgate.net Comparative structural studies of these alkaloids can help to delineate the specific chemical features that are critical for their activity and can guide the development of new drugs targeting the ribosomal machinery. researchgate.net The application of Cryo-EM in this field is rapidly advancing, promising even more detailed insights into the molecular mechanisms of drug action in the future. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that provide insights into the interaction between a ligand, such as emetine, and its biological target at an atomic level. These methods are crucial for elucidating mechanisms of action, predicting binding affinities, and guiding the development of new therapeutic agents.
Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Recent studies have employed this technique to explore the antiviral potential of emetine, particularly against SARS-CoV-2. In one such study, molecular docking was used to predict the binding of emetine to viral proteins essential for replication. nih.gov The results indicated a significant binding affinity for several non-structural proteins (Nsp), with the highest affinity observed for Nsp15, showing a binding energy of -10.8 kcal/mol. nih.gov Other proteins, including the main protease (Mpro or 3CLpro), RNA-dependent RNA polymerase (RdRp/Nsp12), and others, also showed favorable binding energies, suggesting multiple potential mechanisms for its antiviral activity. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the stability and dynamics of the ligand-protein complex. nih.govyoutube.com For emetine, MD simulations running for up to 140 nanoseconds have been performed to confirm the stability of the docked complexes. nih.gov These simulations analyze parameters like the root-mean-square deviation (RMSD) of the complex to ensure that the binding is stable and not a transient interaction. The calculation of binding free energies from these simulations further corroborates the docking scores and confirms that emetine can form stable complexes with its target proteins. nih.gov
The primary mechanism of emetine's antiparasitic and protein synthesis inhibitory activity involves its interaction with the ribosome. High-resolution cryogenic electron microscopy (cryo-EM) has pinpointed emetine's binding site to the E-site (exit site) of the 40S ribosomal subunit in Plasmodium falciparum. nih.gov Emetine interacts with the 18S rRNA and the ribosomal protein uS11, effectively blocking the translocation step of protein synthesis. nih.govsemanticscholar.org This structural insight aligns with functional studies and provides a concrete basis for understanding its potent biological effects. nih.gov Molecular modeling of emetine's synthetic analogue, dehydroemetine, has also been used to predict the activities of its different diastereomers against multidrug-resistant P. falciparum. nih.gov
Table 1: Molecular Docking Binding Affinities of Emetine with SARS-CoV-2 Proteins
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Nsp15 (Endoribonuclease) | -10.8 | nih.gov |
| Nsp12 (RdRp) | -9.5 | nih.gov |
| Nsp16 (2'-O-methyltransferase) | -9.4 | nih.gov |
| Nsp10 | -9.2 | nih.gov |
| Papain-like Protease (PLpro) | -9.0 | nih.gov |
| Nsp13 (Helicase) | -9.0 | nih.gov |
| Nsp14 (Exonuclease) | -8.9 | nih.gov |
| Spike Protein Receptor Binding Domain | -8.8 | nih.gov |
| Main Protease (Mpro/3CLpro) | -8.5 | nih.gov |
| DPP4 | - | nih.gov |
Quantitative Drug Interaction Analysis (e.g., Chou-Talalay Method, CalcuSyn)
To enhance the therapeutic potential of this compound, particularly in repositioning it as an antimalarial agent, researchers have investigated its use in combination therapies. nih.govnih.gov The goal of such combinations is often to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects, potentially allowing for lower doses and reduced toxicity. nih.govplos.org
A primary tool for this analysis is the Chou-Talalay method, a robust framework for quantifying drug interactions. nih.govresearchgate.net This method is based on the median-effect principle and calculates a Combination Index (CI). The CI value provides a quantitative definition of the nature of the interaction:
CI < 1: Synergism
CI = 1: Additive effect
CI > 1: Antagonism
Software such as CalcuSyn is widely used to perform these complex calculations and generate graphical representations like isobolograms. plos.orgnorecopa.noyoutube.com An isobologram plots the doses of two drugs required to produce a specific effect level (e.g., 50% inhibition, ED50). Data points falling below the line of additivity indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism. plos.org
Studies on this compound have utilized the Chou-Talalay method and CalcuSyn to analyze its interactions with established antimalarial drugs against the multidrug-resistant K1 strain of Plasmodium falciparum. nih.govplos.org The interactions between emetine and drugs like dihydroartemisinin (B1670584), chloroquine (B1663885), and atovaquone (B601224) have been systematically evaluated. nih.govplos.org The results revealed varied interactions depending on the drug combination and the effect level (ED50, ED75, ED90). For instance, the combination of emetine and atovaquone was found to be synergistic. nih.govplos.org This approach provides a standardized, objective way to identify promising synergistic drug combinations for further investigation. nih.govresearchgate.net
Table 2: Drug Interaction Analysis of this compound with Antimalarials using the Chou-Talalay Method (CalcuSyn)
| Drug Combination | Effect Level | Nature of Interaction | Reference |
|---|---|---|---|
| Emetine + Dihydroartemisinin | ED50 | Synergistic | plos.org |
| ED75 | Synergistic | plos.org | |
| ED90 | Additive | plos.org | |
| Emetine + Chloroquine | ED50 | Synergistic | plos.org |
| ED75 | Additive | plos.org | |
| ED90 | Antagonistic | plos.org | |
| Emetine + Atovaquone | ED50 | Synergistic | nih.govplos.org |
| ED75 | Synergistic | nih.govplos.org | |
| ED90 | Synergistic | nih.govplos.org |
Translational Research Perspectives and Future Directions
Identification of Novel Molecular Targets for Emetine (B1671215) Dihydrochloride (B599025) Hydrate (B1144303)
While Emetine's classical mechanism of action is the irreversible inhibition of protein synthesis by binding to the 40S ribosomal subunit, recent research has unveiled a more complex and nuanced interaction with cellular machinery, identifying several novel molecular targets. sigmaaldrich.com This expanded understanding opens new avenues for its therapeutic application.
A significant area of discovery is Emetine's role in modulating hypoxia-inducible factors (HIFs). It has been identified as a specific inhibitor of HIF-2α protein stability and transcriptional activity. sigmaaldrich.com Further studies have demonstrated that Emetine can significantly reduce the protein levels of both HIF-1α and HIF-2α. glpbio.com This is particularly relevant in oncology, as HIFs are crucial for tumor survival and progression in hypoxic microenvironments.
Beyond HIFs, research has implicated Emetine in other signaling pathways. In the context of pulmonary arterial hypertension (PAH), Emetine was found to reduce the protein levels of RhoA, Rho-kinase (ROCK1 and ROCK2), and their downstream effectors cyclophilin A and basigin in pulmonary arterial smooth muscle cells. nih.gov Additionally, network pharmacology and molecular docking studies have identified other potential targets. For instance, in the context of co-morbid lung adenocarcinoma and COVID-19, Dipeptidyl peptidase-4 (DPP4) and the main protease (Mpro) of SARS-CoV-2 were identified as potential binding targets for Emetine. glpbio.com In viral infections like Zika and Ebola, Emetine has been shown to inhibit the ZIKV NS5 RNA-dependent RNA polymerase (RdRp).
These findings collectively suggest that Emetine's biological effects are pleiotropic, extending beyond simple protein synthesis inhibition to the targeted modulation of key signaling pathways involved in cancer, viral infections, and other proliferative diseases.
Development of Advanced Drug Delivery Systems
A major challenge in harnessing the full therapeutic potential of Emetine is its systemic toxicity. To mitigate this, researchers are exploring advanced drug delivery systems designed to enhance target specificity and reduce off-target effects. These systems aim to deliver the compound directly to the site of disease, thereby increasing efficacy and improving the safety profile.
One promising approach is the use of liposomal formulations. nih.gov Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs, protecting them from degradation in the bloodstream and controlling their release. A notable example is a multi-functional liposomal formulation that co-encapsulates the anthracycline Daunorubicin and Emetine. nih.gov This nano-formulation was designed for the treatment of acute myeloid leukaemia (AML). nih.gov
Key features of this advanced delivery system include:
Co-encapsulation: Loading both Daunorubicin and Emetine into PEGylated (polyethylene glycol-coated) "stealth" liposomes to potentially overcome drug resistance mechanisms. nih.gov
Targeted Delivery: The surface of these liposomes was modified with folate to target proteins often overexpressed on AML cells, enhancing selective uptake by the cancer cells. nih.gov
Enhanced Efficacy: The combination of the two drugs within the liposome (B1194612) showed increased cytotoxicity against AML cells, particularly those with deficient p53, a common feature in drug-resistant cancers. nih.gov
The development of such nano-formulations represents a critical step in translating Emetine's potent bioactivity into a viable clinical strategy, minimizing adverse effects while maximizing therapeutic impact. nih.gov
Repositioning Strategies for New Therapeutic Indications
Drug repositioning, the process of identifying new uses for existing drugs, offers a cost-effective and accelerated pathway for therapeutic development. nih.gov Emetine dihydrochloride hydrate is a prime candidate for such strategies, with a growing body of evidence supporting its potential in a variety of diseases beyond its original indication for amoebiasis. nih.govnih.gov
Anticancer Agent: Emetine's ability to inhibit protein synthesis and induce apoptosis has long suggested its potential as an anticancer agent. sigmaaldrich.com Recent studies have reinforced this, showing its efficacy in various cancer cell lines, including prostate cancer and acute myeloid leukaemia. nih.gov Its activity against hypoxia-inducible factors further strengthens its candidacy for solid tumors. glpbio.com
Antiviral Agent: High-throughput screening efforts have identified Emetine as a potent antiviral compound against a broad spectrum of viruses. medchemexpress.com It has shown remarkable in vitro activity against both RNA and DNA viruses. medchemexpress.com
Coronaviruses: Emetine inhibits the replication of several human coronaviruses, including SARS-CoV and MERS-CoV, with low micromolar efficacy. medchemexpress.com It has also been shown to synergistically inhibit the viral yield of SARS-CoV-2 when used in combination with Remdesivir (B604916). medchemexpress.com
Zika and Ebola Viruses: Research has demonstrated that Emetine potently inhibits Zika virus (ZIKV) and Ebola virus (EBOV) infections. Its mechanism in this context is twofold: inhibiting viral replication and decreasing viral entry. medchemexpress.com
Pulmonary Arterial Hypertension (PAH): A recent study identified Emetine as a novel therapeutic agent for PAH. nih.gov The research highlighted that Emetine can reduce the excessive proliferation of pulmonary arterial smooth muscle cells, a key characteristic of the disease. nih.gov In animal models, Emetine treatment ameliorated PAH by reducing right ventricular systolic pressure, right ventricular hypertrophy, and pulmonary artery remodeling. nih.gov
The diverse therapeutic potential revealed by these repositioning studies underscores the value of re-evaluating established drugs with modern research tools.
Design and Synthesis of Next-Generation this compound Analogues
To enhance the therapeutic index of Emetine—maximizing its efficacy while minimizing its toxicity—researchers are actively designing and synthesizing novel analogues. The primary strategy involves chemical modification of the Emetine scaffold to create prodrugs or derivatives with improved properties. The N-2' position of the Emetine molecule has been identified as a key site for such derivatization.
A significant body of work has focused on creating pH-sensitive prodrugs that are activated under the mildly acidic conditions characteristic of tumor microenvironments. This approach aims to release the active Emetine preferentially at the cancer site, sparing healthy tissues. Various classes of analogues have been synthesized and evaluated, primarily for the treatment of prostate cancer.
These synthetic efforts have yielded several types of derivatives:
Thiourea (B124793) and Urea (B33335) Analogues: Synthesized by reacting Emetine with appropriate isothiocyanates or isocyanates.
Sulfonamide Analogues: Obtained by treating Emetine dihydrochloride with sulfonyl chlorides.
Dithiocarbamate and Carbamate (B1207046) Derivatives: Prepared through multi-step reactions involving carbon disulfide or benzyl (B1604629) chloroformate.
pH-Responsive Amide Analogues: Synthesized by reacting Emetine with cyclic anhydrides like maleic anhydride (B1165640) and its derivatives. These have shown particular promise as acid-activatable prodrugs.
| Analogue Type | Synthetic Approach | Key Findings | Reference |
|---|---|---|---|
| Thiourea | Reaction of emetine with isothiocyanates. | Generally less cytotoxic than parent emetine. | |
| Urea | Reaction of emetine with isocyanates. | Synthesized in relatively high yields. | |
| Sulfonamide | Reaction of emetine with sulfonyl chlorides in the presence of DMAP. | Obtained in good yields (74-86%). | |
| pH-Responsive Amides | Reaction of emetine with cyclic anhydrides (e.g., maleic, citraconic). | Showed significant promise, releasing 50-80% of emetine within 48 hours at pH 6.5. | |
| Dithiocarbamate Salt | Reaction with carbon disulfide followed by salt formation. | Highly pH-responsive, with 94.5% hydrolysis at pH 5.5 within 48 hours. |
The design of these next-generation analogues, particularly those with environment-sensitive activation mechanisms, represents a sophisticated strategy to overcome the limitations of the parent compound.
Systems Biology Approaches to Understand Cellular Responses
Systems biology, which integrates large-scale datasets from genomics, proteomics, and transcriptomics, offers a powerful lens through which to understand the complex cellular responses to a drug. For a pleiotropic compound like Emetine, these approaches are invaluable for mapping its network of interactions and uncovering the full scope of its mechanism of action.
Recent research, particularly spurred by the investigation of Emetine as a potential anti-COVID-19 agent, has begun to apply these methods. Studies have analyzed how SARS-CoV-2 infection modulates host cell processes, revealing that the virus heavily relies on the host's translation machinery. nih.gov This makes host-translation inhibitors like Emetine particularly effective. Systems-level analyses can pinpoint the specific host factors and pathways that are most critical for viral replication and most sensitive to Emetine's inhibitory effects.
In the context of cancer, systems biology can help elucidate why certain cancer types are more sensitive to Emetine than others. By comparing the transcriptomic and proteomic profiles of sensitive versus resistant cell lines after Emetine treatment, researchers can identify key biomarkers of response and resistance. This information is critical for patient stratification in future clinical trials.
Furthermore, bioinformatics and molecular simulation analyses are being used to predict and validate Emetine's interactions with novel targets. For example, such methods were employed to identify potential binding to DPP4 and the SARS-CoV-2 Mpro, providing a rational basis for its repositioning. glpbio.com These computational approaches, when combined with experimental data, accelerate the identification of new therapeutic opportunities and provide a deeper understanding of Emetine's effects on cellular systems.
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the antimalarial efficacy of emetine dihydrochloride hydrate, and how are its IC50 values validated?
- Methodology :
- In vitro assays : Use synchronized cultures of Plasmodium falciparum strains (e.g., 3D7) exposed to emetine at varying concentrations (1 nM–1 µM). Measure parasite viability via lactate dehydrogenase (LDH) activity or SYBR Green fluorescence after 48–72 hours. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
- Validation : Compare emetine’s IC50 with reference antimalarials (e.g., DHA: IC50 = 2.6 ± 0.41 nM vs. emetine: 47 ± 2.1 nM) to assess relative potency. Include controls for cytotoxicity (e.g., human lymphoblast cell viability assays) .
Q. How is emetine’s apoptotic activity in leukemia cells quantified, and what biomarkers are prioritized?
- Methodology :
- Cell viability assays : Treat AML cell lines with emetine (0.1–10 µM) for 24–48 hours. Use MTT or Annexin V/PI staining to quantify apoptosis.
- Biomarkers : Monitor HIF-1α downregulation via Western blot and differentiation markers (e.g., CD11b/CD14) using flow cytometry. Dose-dependent reductions in clonogenic capacity (e.g., 1 mg/kg in murine xenografts) validate therapeutic potential .
Advanced Research Questions
Q. How can the Chou-Talalay method be applied to evaluate synergistic interactions between emetine and atovaquone in antimalarial studies?
- Methodology :
- Combination index (CI) : Co-administer emetine and atovaquone at fixed ratios (e.g., 1:1, 1:2) in P. falciparum cultures. Use CalcuSyn software to generate dose-effect curves and calculate CI values (CI < 1 indicates synergy).
- Validation : Confirm synergy via isobologram analysis. For example, emetine + atovaquone reduced IC50 by 50% compared to monotherapy, suggesting dose-sparing potential .
Q. What strategies mitigate emetine’s toxicity in preclinical models while maintaining efficacy?
- Methodology :
- Derivative synthesis : Modify emetine’s alkaloid backbone to reduce off-target effects (e.g., replace hydroxyl groups with fluorine). Validate toxicity in primary hepatocytes and cardiomyocytes (LD50 comparisons).
- In vivo optimization : In diabetic NOD mice, low-dose emetine (0.02 mg/kg) reduced hyperglycemia without weight loss, suggesting a therapeutic window .
Q. How is emetine repurposed for antiviral research, and what assays validate its activity against RNA viruses?
- Methodology :
- High-throughput screening : Test emetine in Vero E6 cells infected with SARS-CoV-2 or MERS-CoV. Measure viral load via RT-qPCR and plaque reduction neutralization tests (PRNT).
- Mechanistic studies : Use cryo-EM to confirm emetine’s binding to viral ribosomal subunits (e.g., E-site on P. falciparum ribosomes), a conserved target in coronaviruses .
Methodological Best Practices
- Compound validation : Confirm emetine’s purity (≥98.48%) via HPLC and LC-MS before assays .
- In vivo dosing : For murine studies, administer emetine intraperitoneally (1–2 mg/kg in PBS) with strict monitoring of weight and hematological parameters .
- Controls : Include vehicle (PEG400/DMSO) and reference drugs (e.g., chloroquine for antimalarial studies) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
